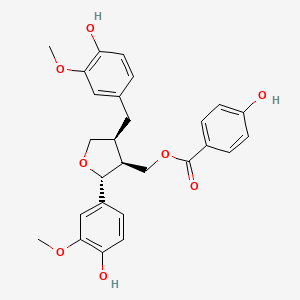
Agastinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agastinol is a natural product found in Agastache rugosa with data available.
Applications De Recherche Scientifique
Chemical Profile and Extraction
Agastinol is one of several bioactive compounds extracted from Agastache rugosa, a perennial herb known for its medicinal properties. The extraction of this compound typically involves various methods such as solvent extraction and chromatography, which isolate this compound alongside other phytochemicals like flavonoids and phenolic acids. The synthesis of this compound has also been achieved through organic chemistry techniques, allowing for the production of this compound in laboratory settings .
Biological Activities
This compound exhibits a range of biological activities that contribute to its potential applications in medicine:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in mitigating oxidative stress. This is crucial in preventing cellular damage linked to various diseases, including cancer .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). Its cytotoxic effects are selective, sparing non-cancerous cells while effectively targeting tumor cells .
- Neuroprotective Effects : this compound has been evaluated for its ability to inhibit monoamine oxidase A and B, enzymes involved in the degradation of neurotransmitters. This inhibition suggests potential applications in treating neurodegenerative diseases .
Antioxidant and Cytotoxic Activities
A study on the essential oils and extracts from Agastache rugosa found that this compound exhibited strong antioxidant activity against free radicals. The MTT assay demonstrated its cytotoxicity towards MCF-7 breast cancer cells at concentrations as low as 1 µg/mL, indicating a promising avenue for cancer therapy .
Anti-inflammatory Mechanisms
In vitro experiments revealed that this compound could significantly reduce levels of nitric oxide (NO) and other inflammatory markers in RAW 264.7 macrophage cells. This suggests its potential use as an anti-inflammatory agent in various therapeutic applications .
Neuroprotective Potential
Research focusing on the inhibition of monoamine oxidase by compounds derived from Agastache rugosa, including this compound, highlighted its potential role in managing mood disorders and neurodegenerative diseases by preserving neurotransmitter levels .
Comparative Table of Biological Activities
Propriétés
Formule moléculaire |
C27H28O8 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1 |
Clé InChI |
GFXHOKACHHWSQG-KCPMXOJXSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Synonymes |
(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester agastinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















